molecular formula C10H13NO3 B2919623 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 1468880-49-0

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No. B2919623
CAS RN: 1468880-49-0
M. Wt: 195.218
InChI Key: PIIRUPQVCHKAJS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 1468880-49-0 . It has a molecular weight of 195.22 and its IUPAC name is 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Reagent in Esterification

5,5'-Dimethyl-3,3'-azoisoxazole, a derivative closely related to the compound of interest, has been used as an efficient heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with aliphatic and aromatic carboxylic acids via Mitsunobu protocols. This showcases the compound's utility in facilitating specific chemical transformations under controlled conditions, emphasizing its role in synthetic organic chemistry (Iranpoor, Firouzabadi, & Khalili, 2010).

Synthesis of Antiallergic Compounds

In a different application, derivatives of benzoxazole, akin to the compound , were prepared and evaluated for antiallergic activity. Specifically, 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles exhibited significant potency as antiallergic agents, underscoring the potential of benzoxazole derivatives in the development of new therapeutic agents (Buckle et al., 1983).

Coordination Polymers for Catalysis and Photoluminescence

The construction of coordination polymers using a ligand incorporating a triazole group, related to the functional group in the compound of interest, has been explored for applications in catalysis and photoluminescence. These polymers demonstrate improved catalytic activity for the synthesis of tetrahydropyrimidine derivatives and exhibit significant photoluminescent properties, highlighting the versatility of triazole and benzoxazole derivatives in materials science (Wang et al., 2016).

Development of MAO-B Inhibitors

Benzoxazole derivatives have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase-B (MAO-B), a target for the treatment of neurological disorders. This research indicates the potential of benzoxazole derivatives, including the compound , in the development of novel therapeutic agents targeting MAO-B (Rao et al., 2020).

Photolabile Precursors for Carboxylic Acids

Research into the photocleavage of 1-acyl-7-nitroindolines, which share functional group similarities with benzoxazole derivatives, has identified these compounds as useful photolabile precursors for the generation of carboxylic acids. The efficiency of photocleavage can be significantly influenced by electron-donating substituents, demonstrating the chemical utility of these compounds in controlled release applications (Papageorgiou & Corrie, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRUPQVCHKAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NO2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

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